molecular formula C7H14N2O6S B053681 2,4-Diaminoanisole sulfate hydrate CAS No. 123333-56-2

2,4-Diaminoanisole sulfate hydrate

Cat. No.: B053681
CAS No.: 123333-56-2
M. Wt: 254.26 g/mol
InChI Key: JAYRYWNGILOCLN-UHFFFAOYSA-N
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Description

2,4-Diaminoanisole sulfate hydrate, also known as 2,4-Diamino-1-methoxybenzene sulfate hydrate, is a high-purity organic compound of significant importance in biochemical and industrial research. Its primary application lies in the study and development of oxidative hair dye formulations, where it functions as a key coupler intermediate. Upon reaction with primary intermediates (such as p-phenylenediamine or p-toluenediamine) in the presence of an oxidizing agent like hydrogen peroxide, it undergoes a complex series of oxidation and coupling reactions to form indo dyes. These indo dyes are responsible for producing stable, long-lasting colorants within the hair shaft, typically in the dark brown to black spectrum.

Properties

IUPAC Name

4-methoxybenzene-1,3-diamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O4S.H2O/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4;/h2-4H,8-9H2,1H3;(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYRYWNGILOCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018653
Record name 4-Methoxybenzene-1,3-diamine sulfate hydrate (1:1:1)
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Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

123333-56-2
Record name 1,3-Benzenediamine, 4-methoxy-, sulfate, hydrate (1:1:?)
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Record name 2,4-Diaminoanisole sulfate hydrate
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Record name 2,4-Diaminoanisole sulfate salt hydrate
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Record name 2,4-DIAMINOANISOLE SULFATE HYDRATE
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Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Structural Determinants for Biological Activity

The biological activity of 2,4-Diaminoanisole (B165692) is primarily determined by the presence and orientation of its two amino groups and the methoxy group on the benzene ring. These structural features are crucial for its metabolic activation into reactive intermediates, a necessary step for its mutagenic and carcinogenic properties.

Metabolic activation is a key process, often involving the cytochrome P-450 enzyme system. kisti.re.kr This system is thought to metabolize 2,4-Diaminoanisole to hydroxylamine intermediates. kisti.re.kr The presence of the electron-donating methoxy group and the two amino groups influences the electronic properties of the aromatic ring, facilitating oxidative metabolism. The activation of 2,4-diaminoanisole to a mutagen is increased by inducers of the cytochrome P-450 system and decreased by its inhibitors. kisti.re.kr

Once formed, these reactive metabolites are electrophilic and can covalently bind to cellular macromolecules. who.int The reaction product of 2,4-diaminoanisole with hydrogen peroxide has been shown to be mutagenic. who.int Its genotoxicity is demonstrated by its ability to cause frameshift mutations in Salmonella typhimurium in the presence of metabolic activation and to induce gene mutations and chromosomal aberrations in rodent cells in vitro. who.int Studies on a series of 2,4-diaminoalkoxybenzene compounds have further explored these structure-activity relationships. who.int

The compound is known to be genotoxic in vitro, leading to gene mutations and chromosomal damage. inchem.org It has been observed to cause DNA double-strand breaks in primary rat hepatocytes and produce DNA damage in the liver and brain of mice. who.int

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Toxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in predictive toxicology to correlate the chemical structure of a compound with its biological activity. For aromatic amines like 2,4-Diaminoanisole, QSAR models are developed to predict their potential toxicity, including mutagenicity and carcinogenicity.

These models rely on calculating molecular descriptors that quantify various aspects of a molecule's structure, such as:

Electronic Properties: Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used for aromatic amines. A higher HOMO energy can indicate a greater susceptibility to oxidation, a critical step in the metabolic activation of these compounds.

Steric Properties: Molecular size, shape, and volume influence how a compound fits into the active site of metabolizing enzymes.

Hydrophobicity: The partition coefficient (logP) is a measure of a compound's water or lipid solubility, which affects its absorption, distribution, and transport to target sites.

While specific QSAR models exclusively developed for 2,4-Diaminoanisole sulfate (B86663) hydrate (B1144303) are not detailed in the available literature, the principles of QSAR are widely applied to assess the risks of aromatic amines. By building models with data from a series of related compounds, researchers can predict the toxic potential of new or untested chemicals based on their structural similarities and differences. This approach is vital for screening compounds and prioritizing them for further toxicological testing.

Molecular Interactions and Binding Mechanisms in Biological Systems

The toxicity of 2,4-Diaminoanisole is rooted in its molecular interactions within biological systems, beginning with its metabolic activation. Following administration, the compound is extensively metabolized. inchem.org The cytochrome P450-dependent metabolism leads to the formation of products that covalently bind to microsomal proteins in the liver and kidney. who.int This covalent binding to cellular macromolecules is a critical mechanism underlying its toxicity. who.int

While the substance is activated to form products that bind covalently to proteins, one study did not detect covalent binding to hepatic DNA. who.intinchem.org However, 2,4-Diaminoanisole does induce DNA damage, including double-strand breaks in rat hepatocytes. who.int This suggests that the genotoxic effects may arise from mechanisms other than direct stable adduct formation with DNA, or that adducts are formed at very low levels or are rapidly repaired. The compound has been shown to cause frameshift mutations in bacteria and chromosomal aberrations in rodent cells. who.int

In addition to direct genotoxicity, 2,4-Diaminoanisole sulfate has been shown to interfere with thyroid function. who.int Administration to rats resulted in increased thyroid weight and alterations in thyroid hormone homeostasis, which are thought to be involved in the induction of thyroid tumors. who.intinchem.org This indicates a complex interaction with endocrine pathways, although a genotoxic mechanism for thyroid tumor induction cannot be excluded. who.int

Table of Biological Activities and Mechanisms

Biological EffectObserved OutcomeProposed MechanismSupporting Evidence [cite]
MutagenicityFrameshift mutations in S. typhimurium; gene mutations in rodent cells.Metabolic activation to reactive intermediates (e.g., hydroxylamines) that interact with DNA. who.intinchem.orginchem.org
GenotoxicityDNA double-strand breaks in rat hepatocytes; chromosomal aberrations in rodent cells.Interaction of reactive metabolites with DNA and cellular repair machinery. who.intinchem.org
CarcinogenicityInduction of thyroid gland tumors in mice and rats; tumors of the skin, preputial, clitoral, and Zymbal glands in rats.Genotoxic mechanisms and disruption of thyroid hormone homeostasis. inchem.orgnih.govnih.gov
Macromolecular BindingCovalent binding to liver and kidney microsomal proteins.Formation of electrophilic metabolites via cytochrome P450-dependent oxidation. who.intinchem.org

Metabolism and Toxicokinetics in Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Studies in animal models have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of 2,4-diaminoanisole (B165692). The compound can be absorbed through the skin, a relevant route of exposure for its use in hair dyes. Following dermal application on Rhesus monkeys, approximately 3.9% of the radiolabeled compound was excreted in the urine within 24 hours. who.intnih.gov

Once absorbed, 2,4-diaminoanisole distributes to various tissues. Studies in rats have shown the presence of the compound and its metabolites in the liver and kidneys. nih.gov Subcellular fractionation of liver cells revealed that the highest concentration of material derived from 2,4-DAA is located in the microsomal fraction. nih.gov

Excretion of 2,4-diaminoanisole and its metabolites occurs primarily through the urine. Following intraperitoneal injection of radiolabeled 2,4-DAA in rats, a significant portion of the radioactivity is recovered in the urine. who.intnih.gov Fecal excretion represents a smaller, but notable, elimination pathway. who.intnih.gov The route of administration appears to influence the primary excretion pathway, with oral administration resulting in a more balanced excretion between urine and feces compared to intraperitoneal administration. who.int

Table 1: Excretion of Radiolabeled 2,4-Diaminoanisole in Rats

Administration RouteTime Period% of Dose in Urine% of Dose in FecesSource
Intraperitoneal24 hours79%2.1% nih.gov
Intraperitoneal48 hours85%8.9% who.intnih.gov
Gavage (Oral)5 days49.9% (± 6.9)52.1% (± 4.8) who.int

In Vitro and In Vivo Metabolic Pathways and Metabolite Identification

The metabolism of 2,4-diaminoanisole proceeds through several key pathways, primarily involving acetylation and oxidation. The major metabolic transformation is the acetylation of one or both of the amino groups. nih.gov

Oxidative pathways also play a significant role. These include:

O-demethylation: Removal of the methyl group from the anisole (B1667542) structure. nih.gov

Ring hydroxylation: Addition of a hydroxyl group to the aromatic ring. nih.gov

Omega-oxidation: Oxidation of the acetyl group on a metabolite. nih.gov

These metabolic transformations result in a variety of metabolites that are subsequently eliminated from the body. The identified metabolites are often excreted in the urine as free compounds or as conjugates with glucuronic acid and sulfates, which increases their water solubility and facilitates their removal. who.intnih.govnih.gov

Table 2: Major Identified Metabolites of 2,4-Diaminoanisole

MetaboliteMetabolic PathwaySource
4-Acetylamino-2-aminoanisoleAcetylation who.intnih.gov
2,4-DiacetylaminoanisoleAcetylation who.intnih.gov
2,4-DiacetylaminophenolAcetylation and O-demethylation who.intnih.gov
5-Hydroxy-2,4-diacetylaminoanisoleAcetylation and Ring Hydroxylation nih.gov
2-Methoxy-5-(glycol-amido)acetanilideAcetylation and Omega-oxidation nih.gov

Cytochrome P450 and Other Enzyme-Dependent Biotransformation

The metabolic activation of 2,4-diaminoanisole is heavily dependent on the cytochrome P450 (CYP) enzyme system. who.intnih.govnih.gov In vitro studies using rat liver and kidney microsomes have demonstrated that in the presence of NADPH and oxygen, 2,4-DAA is metabolized into reactive intermediates that can bind to cellular components. who.intnih.gov

The involvement of CYP enzymes is supported by several lines of evidence:

Inhibitors of cytochrome P450 enzymes reduce the extent of covalent binding of 2,4-DAA metabolites to proteins. who.int

Pre-treatment of animals with phenobarbital, an inducer of certain CYP enzymes, leads to a significant increase in the covalent binding of 2,4-DAA to liver proteins. who.intnih.gov

Pre-treatment with β-naphthoflavone, another CYP inducer, also increases covalent binding, suggesting the involvement of multiple CYP isozymes. nih.gov

Beyond the cytochrome P450 system, other enzymes can also metabolize 2,4-diaminoanisole. Research has shown that ram seminal vesicle microsomes and purified prostaglandin (B15479496) H synthase can convert 2,4-DAA into mutagenic products, indicating a role for peroxidative metabolic pathways. who.int

Covalent Binding to Macromolecules and Adduct Formation

A critical aspect of the toxicokinetics of 2,4-diaminoanisole is its metabolic activation to reactive electrophiles that can form covalent bonds with cellular macromolecules such as proteins and nucleic acids. This binding is considered a key event in initiating toxicity.

Studies have demonstrated that radiolabeled 2,4-DAA binds covalently to proteins in the liver and kidneys of rats following in vivo administration. nih.gov The majority of this protein-bound material is found within the microsomal fraction of liver cells, consistent with the role of microsomal CYP enzymes in metabolic activation. nih.gov

Table 3: Covalent Binding of 2,4-Diaminoanisole Metabolites in Rat Liver

Pre-treatmentCovalent Binding (nmol/mg liver protein)% Increase vs. ControlSource
None (Control)0.30N/A nih.gov
Phenobarbital0.5583% nih.gov
β-Naphthoflavone0.4343% nih.gov

The interaction of 2,4-DAA with DNA is more complex. While one study reported no significant covalent binding to DNA in vitro or in vivo, other research indicates that the compound can induce DNA damage. who.intnih.gov For instance, 2,4-diaminoanisole has been shown to cause DNA double-strand breaks in cultured primary rat hepatocytes. who.int Furthermore, in the presence of copper ions (Cu(II)), 2,4-diaminoanisole can undergo autoxidation and induce the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), an oxidative DNA adduct. nih.gov This suggests that while direct covalent adduct formation with DNA may be limited, the compound can cause genetic damage through other mechanisms, such as the generation of reactive oxygen species.

Toxicological Research: Advanced Studies and Methodologies

Carcinogenesis Research

The carcinogenic potential of 2,4-diaminoanisole (B165692) sulfate (B86663) has been a subject of significant scientific investigation. It is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals. nih.govnih.gov

Animal Bioassays and Tumorigenesis Studies

Comprehensive animal bioassays have been conducted to evaluate the carcinogenicity of 2,4-diaminoanisole sulfate. In a notable study by the National Cancer Institute, technical-grade 2,4-diaminoanisole sulfate was administered in the feed to Fischer 344 rats and B6C3F1 mice. nih.gov The study revealed that the compound was carcinogenic to both sexes of both species. nih.gov

In these bioassays, groups of 50 male and 50 female animals of each species were administered 2,4-diaminoanisole sulfate at two different concentrations for a 78-week period. nih.gov This was followed by an observation period of 29 weeks for rats and 19 weeks for mice. nih.gov The results indicated a significant increase in tumor incidence in the treated animals compared to the control groups. nih.gov

Interactive Table: Animal Bioassay Design for 2,4-Diaminoanisole Sulfate
SpeciesStrainSexNumber of Animals per GroupDuration of AdministrationObservation Period
RatFischer 344Male, Female5078 weeks29 weeks
MouseB6C3F1Male, Female5078 weeks19 weeks

Data sourced from a bioassay conducted by the National Cancer Institute. nih.gov

Organ-Specific Carcinogenicity (e.g., Thyroid Gland, Mammary Gland)

The tumorigenesis induced by 2,4-diaminoanisole sulfate was found to be specific to several organs in both rats and mice.

In Fischer 344 Rats:

Thyroid Gland: A significantly higher proportion of both male and female rats in the high-dose group developed malignant follicular-cell thyroid tumors, including papillary adenocarcinomas and follicular-cell carcinomas. nih.gov High-dose male rats also showed a significant increase in C-cell adenomas or carcinomas. nih.gov

Skin: High-dose rats of both sexes had a significantly increased incidence of malignant tumors of the skin and its associated glands, such as squamous-cell carcinomas and basal-cell carcinomas. nih.gov

Other Glands: Male rats exhibited an increased combined incidence of benign and malignant tumors of the preputial gland. nih.gov Female rats showed an increased incidence of cancer of the clitoral gland and adenocarcinomas of the mammary gland. nih.govxenometrix.ch Tumors of the Zymbal gland were also observed in both sexes. nih.gov

In B6C3F1 Mice:

Thyroid Gland: A significant increase in thyroid follicular-cell adenomas was observed in high-dose male mice. nih.gov For high-dose female mice, the combined incidence of thyroid follicular-cell adenomas and carcinomas was significantly increased. nih.gov

Interactive Table: Organ-Specific Tumors Induced by 2,4-Diaminoanisole Sulfate
SpeciesSexOrgan/GlandTumor Type
RatMale, FemaleThyroid Gland (Follicular-cell)Malignant Tumors
RatMaleThyroid Gland (C-cell)Adenoma, Carcinoma
RatMale, FemaleSkinMalignant Tumors
RatMalePreputial GlandBenign and Malignant Tumors
RatFemaleClitoral GlandCarcinoma
RatFemaleMammary GlandAdenocarcinoma
RatMale, FemaleZymbal GlandCarcinoma
MouseMaleThyroid GlandFollicular-cell Adenoma
MouseFemaleThyroid GlandFollicular-cell Adenoma and Carcinoma

This table summarizes findings from multiple carcinogenesis studies. nih.govnih.govfda.gov

Synergistic and Modifying Factors in Carcinogenesis

Research has also explored how 2,4-diaminoanisole sulfate interacts with other chemicals to modify carcinogenic outcomes. In one study, while 2,4-diaminoanisole sulfate alone did not induce thyroid tumors, it significantly promoted the development of thyroid follicular-cell tumors when administered after an initial injection of N-bis(2-hydroxypropyl)nitrosamine (DHPN), a known carcinogen. nih.gov The combination of DHPN and 2,4-diaminoanisole sulfate led to a substantially higher incidence of both thyroid adenomas and carcinomas compared to DHPN alone. nih.govnih.gov

Another investigation looked at the combined administration of 2,4-diaminoanisole sulfate with 4,4′-thiodianiline and N,N′-diethylthiourea. criver.com This mixture resulted in a high incidence of papillary thyroid carcinoma in male Wistar rats. criver.com These findings suggest that 2,4-diaminoanisole sulfate can act as a promoter or co-carcinogen, enhancing the carcinogenic effects of other substances. nih.govnih.gov

Epidemiological Considerations and Human Health Risk Assessment Methodologies

Despite the strong evidence of carcinogenicity in animals, no epidemiological studies have specifically evaluated the relationship between human cancer and exposure to 2,4-diaminoanisole sulfate. nih.govnih.gov While studies have been conducted on professionals who use hair dyes, which formerly contained this compound, these studies did not specifically measure exposure to 2,4-diaminoanisole sulfate. nih.govnih.gov

The human health risk assessment for 2,4-diaminoanisole sulfate is therefore primarily based on the extrapolation of data from animal studies. nih.gov Based on sufficient evidence of carcinogenicity in experimental animals, it is "reasonably anticipated to be a human carcinogen". nih.govnih.gov This assessment has led to regulatory actions, including the requirement for warning labels on hair dye products containing the substance, indicating that it can penetrate the skin and has been found to cause cancer in laboratory animals. nih.govnih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic properties of 2,4-diaminoanisole have been evaluated through various in vitro assays, which investigate the ability of a chemical to cause damage to genetic material.

In Vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberrations, DNA Adducts)

Ames Test: The Ames test, which uses bacteria to test for gene mutations, has shown that 2,4-diaminoanisole is mutagenic. who.int It specifically causes frameshift mutations in the Salmonella typhimurium bacterial strain TA1538, particularly in the presence of a metabolic activation system (S9). nih.govwho.int This indicates that metabolites of the compound are responsible for its mutagenic activity. who.int In fact, among nine hair dye components identified as mutagenic in one study, 2,4-diaminoanisole sulfate was the most potent in reverting the TA1538 strain. nih.gov

Chromosomal Aberrations: Studies using cultured mammalian cells have demonstrated that 2,4-diaminoanisole induces chromosomal aberrations. who.int It has been shown to cause these structural changes in rodent cells in vitro. who.int Furthermore, the compound has been found to induce sister chromatid exchanges in mouse bone-marrow cells. who.int

DNA Adducts: Research indicates that 2,4-diaminoanisole can lead to the formation of DNA adducts, which are pieces of DNA that have bonded to a cancer-causing chemical. While no covalent binding to hepatic DNA was detected in one study, the compound did induce DNA double-strand breaks in primary rat hepatocytes in culture and in the liver cells of rats. who.int It also produced DNA damage in the liver and brain cells of mice, as measured by the Comet assay. who.int Additionally, 2,4-diaminoanisole has been shown to induce unscheduled DNA synthesis in HeLa cells, which is a process of DNA repair that can be initiated by DNA damage. who.int

Interactive Table: Summary of In Vitro Genotoxicity of 2,4-Diaminoanisole
Assay TypeTest SystemResultMetabolic Activation
Ames Test Salmonella typhimuriumPositive (Frameshift mutations)Required
Chromosomal Aberrations Rodent cells (in vitro)PositiveNot specified
Sister Chromatid Exchange Mouse bone-marrow cellsPositiveNot specified
DNA Damage (Comet Assay) Mouse liver and brain cellsPositiveNot applicable
DNA Double-Strand Breaks Primary rat hepatocytesPositiveNot applicable
Unscheduled DNA Synthesis HeLa cellsPositiveWith and without

This table summarizes key findings from various in vitro genotoxicity studies. who.int

In Vivo Genotoxicity Studies (e.g., Micronucleus Test, DNA Damage)

In vivo studies have been crucial in assessing the genotoxic potential of 2,4-diaminoanisole sulfate. The micronucleus test, a common method to detect chromosomal damage, has yielded mixed results. One study reported that 2,4-diaminoanisole sulfate did not induce micronuclei in the bone marrow cells of rats. who.int Similarly, another study found no increase in micronuclei in the bone marrow cells of mice. who.int However, it was noted that the compound did produce sister chromatid exchanges in mouse bone-marrow cells in vivo. who.int

Investigations into DNA damage have provided further insights. In rats, 2,4-diaminoanisole was found to induce DNA double-strand breaks in primary hepatocytes in culture and in liver cells. who.int A DNA damage study using the Comet assay in mice revealed damage in liver and brain cells, but not in the stomach, colon, kidney, bladder, lung, or bone marrow. who.int Conversely, a study measuring DNA viscosity in rat liver cells did not detect any changes. who.int

Interactive Data Table: In Vivo Genotoxicity of 2,4-Diaminoanisole Sulfate

Test SystemEndpointResult
Rat bone-marrow cellsMicronucleus formationNegative who.int
Mouse bone-marrow cellsMicronucleus formationNegative who.int
Mouse bone-marrow cellsSister chromatid exchangePositive who.int
Rat liver cells (in vivo)DNA double-strand breaksPositive who.int
Mouse liver and brain cells (Comet assay)DNA damagePositive who.int
Mouse stomach, colon, kidney, bladder, lung, bone-marrow (Comet assay)DNA damageNegative who.int
Rat liver cells (DNA viscosity)DNA damageNegative who.int

Mechanisms of Genotoxic Action

The genotoxicity of 2,4-diaminoanisole is understood to be mediated through metabolic activation. In vitro studies have demonstrated that it can cause frameshift mutations in Salmonella typhimurium in the presence of metabolic activation systems from mouse, rat, rabbit, and human liver microsomes. who.int Furthermore, it has been shown to produce gene mutations and chromosomal aberrations in rodent cells in vitro. who.int

The mechanism of DNA damage is believed to involve the generation of reactive metabolites. Research suggests that the autoxidation of 4-methoxy-m-phenylenediamine (a related compound) in the presence of Cu(II) can lead to DNA damage at thymine (B56734) and cytosine residues. nih.gov This process is thought to involve the production of hydrogen peroxide and Cu(I). nih.gov The formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), a marker of oxidative DNA damage, has also been observed. nih.gov Additionally, the reaction product of 2,4-diaminoanisole and hydrogen peroxide has been found to be mutagenic. who.int

Reproductive and Developmental Toxicology Research

Teratogenicity Studies and Developmental Outcomes

Information specifically on the teratogenicity of 2,4-diaminoanisole sulfate alone is limited. who.int However, studies on hair dye formulations containing this compound have been conducted. In one study, three different commercial hair dye formulations containing 0.02%, 2%, or 4% 2,4-diaminoanisole sulfate were tested on pregnant rats. who.int While no significant increase in soft-tissue anomalies was observed, minor skeletal changes were noted in a small number of fetuses from dams treated with the formulation containing the highest concentration (4%) of 2,4-diaminoanisole sulfate. who.int There is limited evidence to suggest that 2,4-Diaminoanisole Sulfate is a teratogen in animals, and it is often treated as a possible teratogen in humans pending further investigation. nj.gov

Fertility and Reproductive System Effects

Direct studies on the effects of 2,4-diaminoanisole sulfate on fertility and the reproductive system are not extensively detailed in the available literature. who.int The compound did not cause altered sperm morphology in mice or dominant lethal mutations in rats. who.int Epidemiological studies on hairdressers, who are occupationally exposed to a variety of chemicals including hair dyes, have shown some associations with menstrual disorders and spontaneous abortions, but these findings are not consistent across all studies and are not specifically linked to 2,4-diaminoanisole. who.int

Other Systemic Toxicities and Mechanistic Investigations

Thyroid System Dysregulation and Endocrine Disruption

Significant research has focused on the effects of 2,4-diaminoanisole sulfate on the thyroid gland. Oral administration of the compound to rats has been shown to cause tumors of the thyroid gland. nih.gov Mechanistic studies have revealed that dietary administration of 2,4-diaminoanisole sulfate in rats leads to an increase in serum thyroid-stimulating hormone (TSH) levels and a decrease in triiodothyronine levels. who.intnih.gov In one study, dietary administration to male Wistar rats resulted in significantly elevated TSH and reduced thyroxine (T4) and triiodothyronine (T3) levels in the serum. nih.gov

The compound has also been observed to have goitrogenic effects on the thyroid gland in rats within a few weeks of exposure. nih.gov Interestingly, while cutaneous application of 2,4-diaminoanisole sulfate did not significantly affect thyroid weight or function, dietary administration led to a marked increase in thyroid weight. who.int These alterations in thyroid hormone homeostasis are thought to play a role in the induction of thyroid tumors, although a genotoxic mechanism cannot be entirely ruled out. who.int When administered in combination with other agents, 2,4-diaminoanisole sulfate has been shown to enhance the incidence of thyroid tumors in rats. who.int

Interactive Data Table: Effects of 2,4-Diaminoanisole Sulfate on the Thyroid System in Rats

Study ParameterObservationReference
Dietary AdministrationIncreased serum Thyroid-Stimulating Hormone (TSH) who.intnih.gov
Dietary AdministrationDecreased serum Triiodothyronine (T3) who.intnih.gov
Dietary AdministrationDecreased serum Thyroxine (T4) nih.gov
Dietary AdministrationIncreased thyroid weight who.int
Cutaneous ApplicationNo significant effect on thyroid weight or function who.int
Co-administration with NBHPAIncreased incidence of thyroid adenomas and carcinomas who.int

Hepatic and Renal System Alterations

Advanced toxicological studies have revealed specific alterations in the hepatic and renal systems following exposure to 2,4-Diaminoanisole sulfate. Research has primarily focused on animal models to understand the compound's impact on these vital organs.

Hepatic Alterations:

The liver has been identified as a target organ for the toxicity of 2,4-Diaminoanisole sulfate. In high-dose animal studies, changes in liver weight have been observed. noaa.gov More advanced methodologies, such as in vitro and in vivo genotoxicity assays, have provided deeper insights into the mechanisms of its hepatotoxicity.

Studies have shown that 2,4-Diaminoanisole can induce DNA double-strand breaks in cultured primary rat hepatocytes and the liver cells of rats. nih.gov Further investigation using the Comet assay, a sensitive technique for detecting DNA damage, revealed that the compound produced DNA damage in the liver cells of mice. nih.gov

In a study involving the combined administration of 2,4-Diaminoanisole sulfate with other chemicals, the development of hepatocellular adenoma was observed in a percentage of the male Wistar rats tested. who.int However, when administered alone in other studies, 2,4-Diaminoanisole sulfate did not induce liver tumors. nih.govwho.int This suggests a potential role as a promoter or co-carcinogen in hepatic carcinogenesis.

Renal Alterations:

In contrast to the liver, the available research indicates that the kidneys are less susceptible to the toxic effects of 2,4-Diaminoanisole sulfate under the studied conditions. The Comet assay, which showed positive results for liver cells, did not detect DNA damage in the kidney cells of mice. nih.gov Furthermore, a study on male Wistar rats reported no neoplastic tumors in kidney tissue after long-term exposure to a diet containing the compound. who.int

Interactive Data Table: Genotoxicity and Carcinogenicity Findings in Animal Models

Endpoint System/Organ Test System Finding Reference
DNA Damage Hepatic Rat Hepatocytes (in vitro) Induction of DNA double-strand breaks nih.gov
DNA Damage Hepatic Mouse Liver Cells (in vivo) Positive in Comet Assay nih.gov
DNA Damage Renal Mouse Kidney Cells (in vivo) Negative in Comet Assay nih.gov
Tumorigenicity Hepatic Male Wistar Rats Induction of hepatocellular adenoma (in combination with other agents) who.int
Tumorigenicity Renal Male Wistar Rats No neoplastic tumors observed who.int
Organ Weight Hepatic Rats Changes in liver weight observed noaa.gov

Immunotoxicology and Hypersensitivity Reactions

The immunotoxicological profile of 2,4-Diaminoanisole sulfate is primarily characterized by its effects on the skin, a critical component of the immune system's first line of defense. Due to its historical use as a component in permanent hair dye formulations, dermal contact has been a significant route of human exposure. nih.govchemicalbook.com

Skin Irritation and Sensitization:

Symptoms of exposure to 2,4-Diaminoanisole sulfate can include irritation of the skin. noaa.govnih.gov The compound is recognized as a skin irritant, and its ability to be absorbed through the skin increases the potential for systemic exposure and local immune responses. nih.govnj.gov The National Institute for Occupational Safety and Health (NIOSH) identifies the skin as a target organ for the compound's effects. cdc.govcdc.gov

While detailed clinical studies on specific hypersensitivity reactions such as allergic contact dermatitis are not as extensively documented in the readily available literature as its carcinogenic effects, its chemical nature as an aromatic amine used in hair dyes places it in a class of substances known for their sensitization potential. The frequent and direct contact with the skin during the hair dyeing process would have provided the necessary conditions for the induction of contact hypersensitivity. The regulation and eventual discontinuation of its use in cosmetic products were largely driven by broader safety concerns, including its carcinogenic potential. who.intchemicalbook.com

Systemic Immunological Effects:

There is limited specific research available on the systemic immunotoxicological effects of 2,4-Diaminoanisole sulfate beyond its role as a skin irritant and its classification as a carcinogen that can impact lymphatic tissues in animals. cdc.govcdc.gov The primary focus of toxicological research has been on its mutagenic and carcinogenic properties. inchem.orgnih.gov

Interactive Data Table: Known Immunotoxicological and Dermal Effects

Effect Target Organ/System Observation Significance Reference
Irritation Skin, Eyes Local irritant Can cause immediate inflammatory response upon contact. noaa.govnih.govnj.gov
Absorption Skin Can be absorbed through the skin A primary route of occupational and consumer exposure. nih.govnj.gov
Target Organ Skin Identified as a target organ Indicates potential for various skin-related toxicities. cdc.govcdc.gov

Analytical Methodologies for Detection and Quantification in Research Matrices

Advanced Chromatographic Techniques (e.g., HPLC-UV, GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful and widely used techniques for the analysis of 2,4-diaminoanisole (B165692).

High-Performance Liquid Chromatography (HPLC):

HPLC, often coupled with an ultraviolet (UV) detector, is a primary method for the determination of 2,4-diaminoanisole sulfate (B86663) in products like hair dyes. nih.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For instance, 2,4-diaminotoluene, a related compound, has been successfully resolved using normal-phase HPLC with an acetonitrile-water-saturated chloroform (B151607) elution solvent and UV detection at 250 nm. nih.gov This method demonstrated a linear relationship between peak height and the amount injected over a range of 0.025-2 micrograms for the analyte. nih.gov While specific parameters for 2,4-diaminoanisole sulfate hydrate (B1144303) are not always detailed in readily available literature, the principles of HPLC method development for aromatic amines are well-established. nih.govnih.gov 2,4-Diaminoanisole is also used as an analytical reference standard for its determination in hair color products by HPLC. sigmaaldrich.comlookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity. This technique has been reported for the analysis of aromatic amines, including 2,4-diaminoanisole, in various products. who.intnih.gov In GC-MS analysis, the sample is vaporized and separated in a capillary column, and the eluted compounds are then ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. For 2,4-diaminoanisole, the top mass-to-charge ratio (m/z) peak is observed at 123, with the second highest at 138. nih.gov GC-MS with mass ion detection is a reported method for analyzing 2,4-diaminoanisole in matrices such as inks, hair dyes, and textiles. who.intnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

More advanced techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) have been utilized for the determination of 2,4-diaminoanisole in complex matrices like mainstream waterpipe smoke. lookchem.comsigmaaldrich.com This method offers enhanced selectivity and sensitivity compared to conventional LC-UV.

Technique Application Key Parameters Reference
HPLC-UV Determination in hair dyes and hair color products.UV detection. nih.gov nih.govsigmaaldrich.com
GC-MS Analysis in inks, hair dyes, textiles.Top m/z peaks at 123 and 138. nih.gov who.intnih.gov
LC-ESI-MS/MS Determination in mainstream waterpipe smoke.Electrospray ionization. lookchem.comsigmaaldrich.com

Spectroscopic Methods for Identification and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2,4-diaminoanisole and its salts.

Infrared (IR) Spectroscopy: Infrared spectral data for 2,4-diaminoanisole sulfate have been reported, which can be used for its identification by analyzing the characteristic absorption bands corresponding to its functional groups. who.int

Ultraviolet (UV) Spectroscopy: UV spectroscopy is another tool used for the identification of 2,4-diaminoanisole sulfate. who.int The UV spectrum provides information about the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR data has been reported for 2,4-diaminoanisole sulfate, offering detailed information about the chemical environment of the hydrogen atoms in the molecule, which is crucial for structural confirmation. who.int A digital reference material for 2,4-diaminoanisole is available on the ChemisTwin® online platform for NMR, allowing for online comparison and quantification. sigmaaldrich.com

Spectroscopic Method Application Reference
Infrared (IR) Spectroscopy Identification who.int
Ultraviolet (UV) Spectroscopy Identification who.int
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation sigmaaldrich.comwho.int

Sample Preparation and Derivatization Strategies for Complex Biological and Environmental Matrices

Effective sample preparation is a critical step to isolate 2,4-diaminoanisole from complex matrices and remove interfering substances prior to analysis. gcms.cznih.govbiotage.comnih.gov

For Biological Matrices (e.g., Urine, Plasma):

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For the related compound 2,4-diaminotoluene, quantitative recovery from urine and plasma was achieved by extraction with methylene (B1212753) chloride. nih.gov

Supported Liquid Extraction (SLE): SLE is a more modern approach where the aqueous sample is absorbed onto an inert solid support. biotage.com An immiscible organic solvent is then used to elute the analytes. A method for aromatic amines using Chem Elut S cartridges with methyl tert-butyl ether (MTBE) as the elution solvent has demonstrated high recovery (87 to 119%) and good reproducibility (<9% RSD) for GC/MS analysis. glsciences.com

Protein Precipitation (PPT): For samples with high protein content like plasma, protein precipitation using a solvent like acetonitrile (B52724) is a common first step to remove proteins that can interfere with the analysis. gcms.cz

Dilute and Shoot: In some cases, particularly with urine samples, a simple dilution with a suitable buffer may be sufficient before injection into an LC-MS/MS system. gcms.cz

For Environmental and Product Matrices (e.g., Hair Dyes, Textiles):

Chromatographic Column Separation: Hair dye components, including 2,4-diaminoanisole, can be separated on a chromatography column as part of the sample preparation process before HPLC analysis. nih.gov

Thin-Layer Chromatography (TLC): Emulsified hair-dye components have been separated using TLC on silica (B1680970) gel plates. nih.gov

Derivatization, the chemical modification of an analyte to enhance its analytical properties, may also be employed, although specific strategies for 2,4-diaminoanisole are not extensively detailed in the provided context.

Sample Preparation Technique Matrix Description Reference
Liquid-Liquid Extraction (LLE) Urine, PlasmaExtraction with an immiscible organic solvent like methylene chloride. nih.gov nih.gov
Supported Liquid Extraction (SLE) Aqueous SolutionsSample is absorbed on a solid support and eluted with an organic solvent. glsciences.com biotage.comglsciences.com
Protein Precipitation (PPT) Plasma, SerumProteins are precipitated out using a solvent like acetonitrile. gcms.cz gcms.cz
Chromatographic Column Separation Hair DyesSeparation of components on a chromatography column. nih.gov nih.gov

Method Validation and Interlaboratory Comparison Studies

Method validation is essential to ensure the reliability and reproducibility of analytical results. This involves assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

For a related diaminotoluene, an HPLC method was validated, showing a linear relationship between peak height and amount injected over a range of 0.025-2 µg, with high reproducibility of retention times and peak heights. nih.gov The detection limit was sensitive enough to quantify 1-2 ng of the compound. nih.gov

For aromatic amines, an SLE-GC/MS method was validated across three different cartridge formats, demonstrating high recovery (87 to 119%) and excellent reproducibility with a relative standard deviation (RSD) of less than 9%. glsciences.com

While specific interlaboratory comparison studies for 2,4-diaminoanisole sulfate hydrate are not detailed in the provided search results, the use of certified analytical reference standards is a key component of ensuring consistency and comparability of results between different laboratories. sigmaaldrich.comlookchem.comsigmaaldrich.comscientificlabs.co.uk

Environmental Fate, Ecotoxicology, and Remediation Research

Environmental Release and Distribution Studies

Historically, 2,4-Diaminoanisole (B165692) and its sulfate (B86663) salt were utilized in the manufacturing of dyes, particularly for hair and fur, and as an intermediate in the production of C.I. Basic Brown 2. While its use in consumer products like hair dyes has been discontinued (B1498344) in many regions, the potential for environmental release from historical industrial activities and waste disposal remains a consideration.

Once released into the environment, the distribution of 2,4-diaminoanisole sulfate hydrate (B1144303) is governed by its physicochemical properties. As a salt, it is soluble in water, which suggests a potential for mobility in aquatic systems and leaching from soil. nih.gov However, its fate is also closely linked to the behavior of the 2,4-diaminoanisole cation.

The environmental fate of 2,4-diaminoanisole is significantly influenced by its transformation from precursor compounds, such as the insensitive munition 2,4-dinitroanisole (B92663) (DNAN). nih.gov Under anoxic conditions, DNAN can be reduced to 2,4-diaminoanisole (DAAN). nih.gov This transformation pathway is a key consideration in assessing the environmental distribution of DAAN in areas contaminated with DNAN.

Studies on the environmental fate of DAAN, the active component of the sulfate salt, indicate that it can become irreversibly incorporated into soil organic matter. who.int This binding to soil particles can reduce its mobility and bioavailability. The process involves covalent bonding with quinone moieties present in humic substances, leading to the formation of larger, less mobile humic-like compounds. who.int This interaction with soil organic matter is a critical factor in limiting its distribution in the terrestrial environment.

Biodegradation and Environmental Transformation Pathways

The environmental persistence of 2,4-Diaminoanisole sulfate hydrate is largely dependent on its susceptibility to biodegradation and other transformation processes. Research has primarily focused on the transformation of the parent amine, 2,4-diaminoanisole (DAAN), which is formed from the reduction of 2,4-dinitroanisole (DNAN) in anoxic environments. nih.gov

Under anaerobic conditions, the transformation of DNAN to DAAN is a microbially mediated process. nih.gov However, DAAN itself can be a persistent intermediate under these conditions. Some studies suggest that DAAN can undergo further reactions, such as the formation of dimers.

The aerobic biodegradation of 2,4-diaminoanisole is less well understood. While some bacteria have been shown to degrade other aromatic amines, specific pathways for the complete mineralization of 2,4-diaminoanisole are not yet fully elucidated. nih.gov One study on the aerobic biotransformation of DNAN by a Bacillus species identified 2-amino-4-nitroanisole as the predominant end product, suggesting that complete degradation to simpler molecules did not occur under those conditions. Another study on the aerobic degradation of DNAN by Nocardioides sp. strain JS1661 indicated a pathway involving the hydrolytic release of methanol (B129727) to form 2,4-dinitrophenol (B41442) (2,4-DNP), which is then further degraded. nih.gov This suggests that the initial steps of aerobic degradation may not necessarily lead to the formation of 2,4-diaminoanisole.

The enzymatic transformation of 2,4-diaminoanisole has been investigated in mammalian systems, where it is metabolized by cytochrome P450 enzymes. who.int This metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules. who.int While these studies are focused on toxicology, they provide insights into the potential for enzymatic transformation of this compound in the environment by microbial enzyme systems.

The table below summarizes the known transformation pathways of 2,4-diaminoanisole and its precursor, 2,4-dinitroanisole.

Transformation ProcessConditionsPrecursor CompoundKey Intermediates/ProductsReference(s)
Anaerobic Biotransformation Anoxic2,4-Dinitroanisole (DNAN)2,4-Diaminoanisole (DAAN) nih.gov
Aerobic Biotransformation Aerobic2,4-Dinitroanisole (DNAN)2-Amino-4-nitroanisole
Aerobic Biodegradation Aerobic2,4-Dinitroanisole (DNAN)2,4-Dinitrophenol (2,4-DNP) nih.gov
Metabolic Activation In vitro (mammalian)2,4-DiaminoanisoleReactive intermediates who.int
Covalent Binding Anoxic2,4-Diaminoanisole (DAAN)Humic-like polymers who.int

Ecotoxicological Assessments in Aquatic and Terrestrial Ecosystems

The potential for adverse effects of this compound on environmental receptors has been the subject of limited ecotoxicological assessment. Most of the available data pertains to the parent amine, 2,4-diaminoanisole, or its precursor, 2,4-dinitroanisole (DNAN), and its transformation products.

Aquatic Ecotoxicity

Specific empirical data on the acute and chronic toxicity of this compound to a range of standard aquatic test organisms such as fish, daphnids, and algae is scarce in publicly available literature. The hazard classification for 2,4-diaminoanisole suggests it is toxic to aquatic life with long-lasting effects. sigmaaldrich.com

For many organic chemicals, Quantitative Structure-Activity Relationship (QSAR) models are used to predict toxicity. For fathead minnows (Pimephales promelas), a common test species, QSAR models can estimate the 96-hour LC50 (the concentration lethal to 50% of the test organisms). oasis-lmc.orgnih.gov Similarly, models exist to predict the 48-hour EC50 (the concentration causing an effect in 50% of the organisms) for Daphnia magna, a key freshwater invertebrate. oasis-lmc.org However, specific, experimentally derived values for this compound are not readily found in the reviewed literature.

Terrestrial Ecotoxicity

Information on the toxicity of this compound to terrestrial organisms is also limited. Studies on the effects of related compounds, such as the herbicide 2,4-D, on earthworms (Eisenia foetida and Eutyphoeus waltoni) have shown dose-dependent negative impacts on survival, growth, and reproduction. nih.govresearchgate.net While these are different compounds, the findings highlight the potential for substituted aromatic compounds to affect soil-dwelling invertebrates.

The phytotoxicity of 2,4-diaminoanisole has not been extensively studied. Research on the toxicity of 2,4-dinitrotoluene (B133949) (2,4-DNT) to various terrestrial plants has shown that the toxicity is influenced by soil properties, with higher organic matter content generally leading to reduced toxicity. nih.gov This suggests that the bioavailability of such compounds in soil is a critical factor in determining their impact on plants.

The following table summarizes the limited available ecotoxicological data and highlights the significant data gaps.

Organism GroupSpeciesEndpointValueCompound TestedReference(s)
Aquatic Invertebrates Daphnia magna48-hour EC50Data not availableThis compound
Fish Pimephales promelas96-hour LC50Data not availableThis compound
Algae -Growth InhibitionData not availableThis compound
Terrestrial Invertebrates Eisenia fetida-Data not availableThis compound
Terrestrial Plants --Data not availableThis compound

Remediation Technologies and Sustainable Approaches for Contaminated Environments

The remediation of sites contaminated with this compound presents a challenge due to its potential persistence and the limited research on specific removal technologies. However, approaches developed for other aromatic amines and related compounds offer potential strategies for its cleanup. Remediation efforts can be broadly categorized into biological and chemical methods.

Bioremediation

Bioremediation utilizes microorganisms to degrade contaminants into less harmful substances. youtube.com For soils contaminated with aromatic amines, two main bioremediation strategies are bio-supplementation and biostimulation. avestia.com Bio-supplementation involves the introduction of specific microorganisms known to degrade the target contaminant, while biostimulation involves the addition of nutrients or other substances to enhance the activity of the indigenous microbial population. avestia.com The use of activated sludge adapted to aniline, another aromatic amine, has shown promise in decontaminating industrial soils. avestia.com

A potential sustainable approach for the natural attenuation of 2,4-diaminoanisole (DAAN) in soil involves its irreversible binding to natural organic matter. who.int This process, which occurs under anoxic conditions, incorporates DAAN into high-molecular-weight humic-like compounds, thereby reducing its bioavailability and toxicity. who.int This suggests that enhancing the conditions for this covalent binding could be a passive remediation strategy.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. wikipedia.org These processes are effective for treating water and wastewater contaminated with recalcitrant organic compounds, including aromatic amines. wikipedia.orgnih.gov Common AOPs include:

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with aromatic amines or be combined with UV light or hydrogen peroxide to generate hydroxyl radicals. nih.gov

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and iron salts (Fenton's reagent) to produce hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). nih.gov

Photocatalysis: This technology utilizes semiconductor materials, such as titanium dioxide (TiO2), which, when irradiated with UV light, generate electron-hole pairs that lead to the formation of hydroxyl radicals. nih.gov Photocatalysis has been investigated for the degradation of related nitroaromatic compounds like 2,4-dinitrotoluene and 2,4-dinitroanisole. nih.gov

Electrochemical AOPs: These processes generate hydroxyl radicals at the surface of an electrode through the oxidation of water. mdpi.com

The choice of remediation technology depends on various factors, including the concentration and extent of contamination, the environmental matrix (soil or water), and cost-effectiveness. For this compound, a combination of approaches, such as initial chemical oxidation to break down the molecule followed by bioremediation to mineralize the byproducts, could be a viable strategy.

Remediation TechnologyDescriptionApplicabilityReference(s)
Bioremediation Use of microorganisms to degrade contaminants. Strategies include bio-supplementation and biostimulation.Soil and water youtube.comavestia.com
Natural Attenuation (Covalent Binding) Irreversible binding of 2,4-diaminoanisole to soil organic matter under anoxic conditions.Soil who.int
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals to oxidize pollutants.Water and wastewater wikipedia.orgnih.gov
- OzonationUse of ozone as an oxidant.Water and wastewater nih.gov
- Fenton/Photo-FentonUse of hydrogen peroxide and iron salts, with or without UV light.Water and wastewater nih.gov
- PhotocatalysisUse of semiconductor catalysts and UV light.Water and wastewater nih.gov
- Electrochemical AOPsElectrochemical generation of hydroxyl radicals.Water and wastewater mdpi.com

Regulatory Science and Risk Assessment Paradigms

International Regulatory Frameworks and Scientific Guidelines for Chemical Safety

The regulation of 2,4-diaminoanisole (B165692) sulfate (B86663) hydrate (B1144303) on an international scale is primarily driven by its classification as a carcinogen. Several key international and national bodies have evaluated the toxicological data for this compound and have established frameworks and guidelines to mitigate the risks associated with its handling and use.

International Agency for Research on Cancer (IARC)

The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), has classified 2,4-diaminoanisole and its salts as "possibly carcinogenic to humans" (Group 2B). who.int This classification is based on sufficient evidence of carcinogenicity in experimental animals. who.intnih.gov Specifically, dietary administration of 2,4-diaminoanisole sulfate was found to induce thyroid gland tumors in mice and rats, as well as tumors at other sites in rats. nih.gov

Globally Harmonized System of Classification and Labelling of Chemicals (GHS)

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,4-diaminoanisole sulfate is classified with the following hazard statements:

H350: May cause cancer (Carcinogenicity Category 1B)

H341: Suspected of causing genetic defects (Germ cell mutagenicity Category 2)

H302: Harmful if swallowed (Acute toxicity, oral Category 4)

H312: Harmful in contact with skin (Acute toxicity, dermal Category 4)

H332: Harmful if inhaled (Acute toxicity, inhalation Category 4)

H411: Toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard Category 2)

The corresponding hazard pictograms are the health hazard, and environmental hazard symbols. Precautionary statements associated with its handling include P201 (obtain special instructions before use), P261 (avoid breathing dust), P273 (avoid release to the environment), and P280 (wear protective gloves/protective clothing/eye protection/face protection). cpachem.com

European Union

The European Union has taken stringent regulatory action regarding 2,4-diaminoanisole and its salts. Effective in 1978, the European Community (now the European Union) prohibited the inclusion of 2,4-diaminoanisole and its salts in the composition of cosmetic products. who.int Consequently, the marketing of cosmetic products containing these substances is banned within the EU. who.int

United States

In the United States, several agencies have established guidelines and regulations for 2,4-diaminoanisole sulfate:

National Toxicology Program (NTP): The NTP's Report on Carcinogens lists 2,4-diaminoanisole sulfate as "reasonably anticipated to be a human carcinogen" based on sufficient evidence of carcinogenicity from studies in experimental animals. nih.gov

National Institute for Occupational Safety and Health (NIOSH): NIOSH recommends that occupational exposure to 2,4-diaminoanisole and its salts be minimized, particularly skin exposure. It is listed as a potential occupational carcinogen. nih.govcdc.gov

Environmental Protection Agency (EPA): 2,4-Diaminoanisole sulfate is listed under the Emergency Planning and Community Right-to-Know Act (EPCRA) as a substance subject to reporting requirements for the Toxics Release Inventory (TRI). nih.gov

Food and Drug Administration (FDA): Historically, the FDA required a warning label on all hair dyes containing 2,4-diaminoanisole or its sulfate, stating that the product contains an ingredient that can penetrate the skin and has been determined to cause cancer in laboratory animals. nih.gov

California Proposition 65: The state of California lists 2,4-diaminoanisole sulfate as a chemical known to cause cancer. ca.gov A No Significant Risk Level (NSRL) of 50 µ g/day has been established. ca.gov

A summary of the key international and US regulatory classifications and guidelines is presented in the table below.

Regulatory Body/Framework Classification/Guideline
IARCGroup 2B: Possibly carcinogenic to humans
GHSCarcinogenicity Category 1B, Mutagenicity Category 2, Acute Toxicity Category 4 (oral, dermal, inhalation), Aquatic Hazard (long-term) Category 2
European UnionProhibited for use in cosmetic products
NTP (US)Reasonably anticipated to be a human carcinogen
NIOSH (US)Minimize occupational exposure; potential occupational carcinogen
EPA (US)Listed on the Toxics Release Inventory
FDA (US)Formerly required a cancer warning label on hair dyes
California Proposition 65 (US)Listed as a carcinogen; NSRL of 50 µ g/day

Risk Assessment Methodologies and Exposure Science in Occupational and Consumer Settings

The risk assessment for 2,4-diaminoanisole sulfate hydrate is fundamentally based on its carcinogenic properties identified in animal studies. The primary routes of human exposure are dermal contact and inhalation. nih.gov

Hazard Identification and Dose-Response Assessment

The initial step in the risk assessment process is hazard identification, which has been established through extensive animal testing. Studies involving dietary administration to rats and mice have demonstrated a clear carcinogenic effect, particularly on the thyroid gland. nih.gov This has led to its classification as a carcinogen by multiple regulatory bodies.

The dose-response relationship has been evaluated through these animal studies, which informed the establishment of regulatory limits and guidelines where applicable, such as California's No Significant Risk Level. ca.gov

Occupational Exposure Assessment

In occupational settings, potential exposure to 2,4-diaminoanisole sulfate could occur during its manufacture, formulation into products, or in laboratory research. The National Institute for Occupational Safety and Health (NIOSH) estimated that in the 1970s, as many as 400,000 workers in the USA were potentially exposed, primarily hairdressers and cosmetologists. who.int A 1981-83 survey identified approximately 23,000 potentially exposed workers in the US, all of whom were hairdressers or cosmetologists. who.int While no specific occupational exposure limits have been established, the recommendation is to minimize exposure to the lowest possible level due to its carcinogenicity. nj.gov Exposure monitoring in the workplace can involve personal and area air sampling to evaluate the effectiveness of control measures. nj.gov

Consumer Exposure Assessment

Historically, the primary source of consumer exposure to 2,4-diaminoanisole sulfate was through the use of permanent hair dyes. nih.gov In 1973, it was estimated that 40% of women in the United States were regular users of hair dyes. nih.gov Before its voluntary removal from the market, the concentration of 2,4-diaminoanisole sulfate in hair dye preparations could be up to approximately 1.5%. nih.gov This indicated a potential for substantial exposure to the general population. nih.gov The risk assessment for consumers considered the percutaneous absorption of the compound during the hair dyeing process.

Risk Characterization

Risk characterization for 2,4-diaminoanisole sulfate combines the hazard and exposure data to estimate the potential for adverse health effects. For occupational settings, the risk is managed by minimizing exposure through engineering controls, administrative controls, and personal protective equipment. In the consumer context, the risk was deemed significant enough to lead to the voluntary removal of the substance from hair dye formulations, supported by regulatory pressure for warning labels. nih.gov

Occupational Exposure Assessment and Control Strategies in Chemical Research and Industry

Given the classification of 2,4-diaminoanisole sulfate as a potential occupational carcinogen, stringent control strategies are necessary in any setting where it is handled. nih.gov Although no specific occupational exposure limits have been set, the guiding principle is to minimize all routes of exposure. nj.gov

Engineering Controls

The primary method for controlling occupational exposure is through engineering controls. This includes:

Enclosure and Isolation: Handling the compound in a closed system, such as a glove box, is the most effective way to prevent airborne exposure and direct contact.

Ventilation: The use of local exhaust ventilation (LEV), such as a fume hood, at the site of chemical release is crucial to capture dust and vapors at the source. nj.gov

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and intensity of exposure. These include:

Designated Areas: Clearly marking areas where 2,4-diaminoanisole sulfate is handled and restricting access to authorized personnel.

Safe Work Practices: Prohibiting eating, drinking, and smoking in areas where the chemical is used. nj.gov Workers should wash their hands thoroughly after handling the compound and before leaving the work area. nj.gov

Training and Information: Employers are required to provide workers with information and training on the hazards of 2,4-diaminoanisole sulfate and the protective measures to be taken. nj.gov

Personal Protective Equipment (PPE)

When engineering and administrative controls are not sufficient to eliminate exposure, personal protective equipment must be used. This includes:

Respiratory Protection: For situations where inhalation of dust is possible, a suitable respirator should be worn. nj.gov NIOSH provides recommendations for appropriate respirators. cdc.gov

Skin Protection: Protective gloves and clothing are necessary to prevent skin contact. nj.gov The choice of glove material should be based on its resistance to the chemical.

Eye Protection: Safety glasses or goggles should be worn to prevent eye contact. cdc.gov

Emergency Procedures

In case of a spill, the area should be evacuated, and the spilled material should be collected in a safe manner, such as dampening the solid to prevent dust generation, and placed in a sealed container for disposal as hazardous waste. nj.gov Emergency eyewash stations and showers should be readily available in the work area. nj.gov

A summary of occupational exposure control strategies is provided in the table below.

Control Strategy Examples
Engineering Controls Enclosed systems (glove boxes), Local exhaust ventilation (fume hoods)
Administrative Controls Designated work areas, Prohibiting eating/drinking/smoking, Worker training
Personal Protective Equipment Respirators, Chemical-resistant gloves, Protective clothing, Safety glasses/goggles
Emergency Procedures Spill cleanup procedures, Emergency eyewash and showers

Consumer Product Safety Assessment and Regulatory Compliance Research

The history of 2,4-diaminoanisole sulfate in consumer products, specifically hair dyes, provides a clear example of how consumer product safety assessments and regulatory actions can lead to the removal of a hazardous chemical from the market.

Historical Use and Safety Concerns

2,4-Diaminoanisole sulfate was a common component in permanent hair dye formulations. nih.gov In 1978, it was estimated that approximately 75% of hair dye formulations contained this compound or its free base. nih.gov The primary concern for consumer safety arose from the findings of carcinogenicity in animal studies.

Regulatory Action and Industry Response

In the late 1970s, the U.S. Food and Drug Administration (FDA) proposed a regulation that would require a warning label on all hair dye products containing 2,4-diaminoanisole or its sulfate. nih.gov The required warning would state that the product contained an ingredient that could penetrate the skin and had been determined to cause cancer in laboratory animals. nih.gov This regulatory pressure, coupled with public concern, prompted the cosmetic industry to voluntarily reformulate their products to exclude these ingredients before the regulation was to take effect in April 1980. nih.gov

Post-Market Surveillance and Research

Although epidemiological studies have been conducted on the use of hair dyes and the risk of cancer, none have specifically evaluated the risk associated with exposure to 2,4-diaminoanisole sulfate. nih.gov The reformulation of hair dyes in the late 1970s and early 1980s makes it challenging to assess the long-term health effects of past exposure to this specific compound in the general population.

The case of 2,4-diaminoanisole sulfate highlights the importance of ongoing safety assessments of consumer product ingredients and the role of regulatory agencies in protecting public health. The "precautionary principle" can be seen in action, where the strong evidence of harm in animal studies led to protective measures for consumers, even in the absence of direct evidence of carcinogenicity in humans.

Future Research Directions and Emerging Areas

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Toxicological Studies

The future of toxicological assessment for compounds like 2,4-diaminoanisole (B165692) sulfate (B86663) hydrate (B1144303) lies in the comprehensive integration of "omics" technologies. These high-throughput methods offer an unbiased, system-wide view of molecular changes following chemical exposure.

Genomics and Transcriptomics: High-throughput transcriptomics (HTTr) has already been applied to 2,4-diaminoanisole sulfate hydrate, providing modeled benchmark dose (BMD) values. epa.gov This approach identifies changes in gene expression, revealing "signatures" or gene sets that are altered by the compound. These signatures are then mapped to "super targets," which can represent specific genes, gene families, or broader biological processes and even human diseases. epa.gov Future genomic research will likely focus on elucidating the complete mechanism of its carcinogenicity, which is supported by evidence of the compound inducing DNA double-strand breaks. who.int By analyzing the full spectrum of gene expression changes, researchers can identify critical pathways involved in toxicity and carcinogenesis.

Proteomics: While genomic data shows the potential for cellular changes, proteomics identifies and quantifies the actual proteins being produced. For 2,4-diaminoanisole sulfate, proteomic studies could verify the functional consequences of gene expression changes observed in transcriptomic analyses. For instance, if transcriptomics suggests the upregulation of DNA repair genes, proteomics could confirm the increased presence of the corresponding repair enzymes. This would provide a more direct link between exposure and cellular response.

Metabolomics: This branch of omics focuses on the small-molecule metabolites present in a biological system. Since 2,4-diaminoanisole is known to be metabolized into mutagenic products, metabolomics is a crucial field for future investigation. who.int By analyzing the metabolic profile of cells or organisms exposed to the compound, researchers can identify the specific reactive metabolites responsible for toxicity. This information is vital for understanding the complete toxicokinetic profile, from absorption to excretion. nih.gov

In Silico Modeling and Artificial Intelligence in Toxicology Prediction

Computational methods, including in silico modeling and artificial intelligence (AI), are becoming indispensable for predicting the toxicity of chemicals, thereby reducing reliance on traditional animal testing. nih.gov

Quantitative Structure-Activity Relationships (QSAR): QSAR models are computational models that correlate the chemical structure of a substance with its biological activity or toxicity. For 2,4-diaminoanisole sulfate, which is an aromatic amine, QSAR models can be developed based on its structural alerts. youtube.com A primary aromatic amine is a well-known structural alert for mutagenicity, as these compounds can be metabolized to a reactive nitrinium ion that binds to DNA. youtube.com By refining QSAR models with data from a broader range of aromatic amines, the carcinogenic potential of new, related compounds could be predicted with greater accuracy. These models use chemical descriptors to create a mathematical relationship, such as Toxicity = a * (descriptor 1) + b * (descriptor 2) + ..., allowing for the prediction of toxicity for untested chemicals. youtube.com

AI and Machine Learning: Artificial intelligence can analyze vast and complex datasets from omics studies to identify patterns that are not apparent to human researchers. Machine learning algorithms could be trained on HTTr data for 2,4-diaminoanisole sulfate and other carcinogens to build predictive models for carcinogenicity. epa.gov These models could identify subtle but significant "signatures of toxicity" that more accurately classify compounds and prioritize them for further testing.

Sustainable Chemistry Approaches and Green Synthesis of Alternatives

Given the established hazards of 2,4-diaminoanisole sulfate, a significant future research direction involves applying the principles of green and sustainable chemistry to develop safer alternatives. nih.govnih.gov The goal is to design new molecules that fulfill the same function (e.g., as a dye intermediate) but with an improved environmental, health, and safety profile.

The Twelve Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this research. sigmaaldrich.com Key principles include:

Designing Safer Chemicals: This involves modifying the molecular structure to reduce toxicity while preserving function. For example, research could focus on creating analogues of 2,4-diaminoanisole that are not metabolized to reactive intermediates.

Use of Renewable Feedstocks: Alternatives could be synthesized from renewable resources, such as agricultural waste, rather than from petrochemical sources. nih.gov For example, solvents like 2-Methyltetrahydrofuran (2-MeTHF) are derived from sources like corncobs and bagasse. sigmaaldrich.comnih.gov

Designing for Degradation: New compounds should be designed to break down into benign substances in the environment after their intended use, preventing persistence and long-term exposure.

The development of safer solvents like Cyclopentyl methyl ether (CPME), which is more stable and less prone to forming dangerous peroxides than older ether solvents, serves as a model for how green chemistry can lead to safer laboratory and industrial processes. sigmaaldrich.com Applying this design philosophy to dye chemistry is a critical next step.

Advanced Biomarker Discovery for Exposure and Effect Monitoring

To protect human health, particularly in occupational settings, there is a clear need for advanced biomarkers to monitor exposure to 2,4-diaminoanisole sulfate and its early biological effects. nj.gov Currently, there is no specific clinical test for exposure. nj.gov

Biomarkers of Exposure: Since the compound can be absorbed through the skin and is excreted in urine, future research should focus on identifying unique metabolites in urine that can be used as specific biomarkers of exposure. nih.gov Highly sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), could be developed to detect these metabolites at very low levels, providing a non-invasive way to quantify an individual's exposure.

Biomarkers of Effect: Biomarkers of effect indicate early biological changes in response to chemical exposure, often before the onset of overt disease.

Transcriptomic Signatures: The gene expression signatures identified through HTTr studies could be developed into sensitive biomarkers of effect. epa.gov For example, a specific pattern of gene expression in blood cells could indicate a biological response to the compound.

DNA and Protein Adducts: The reactive metabolites of 2,4-diaminoanisole are known to bind to DNA. youtube.com Detecting these specific DNA adducts in accessible samples (like blood or exfoliated cells) could serve as a direct biomarker of a potentially carcinogenic interaction.

Proteomic and Metabolomic Profiles: Changes in the levels of specific proteins or metabolites in blood or urine could also signal early adverse effects, providing a window for intervention.

These advanced biomarkers would be invaluable for risk assessment, occupational health monitoring, and understanding the dose-response relationship in human populations.

Q & A

Basic: What analytical methods are recommended for quantifying 2,4-diaminoanisole sulfate hydrate in experimental samples?

Answer:
Quantification can be performed using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, optimized for aromatic amines. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity. Calibration curves should be prepared using certified reference standards (e.g., AccuStandard’s 100 µg/mL in pyridine ). Prior to analysis, samples may require derivatization to enhance stability, particularly given the compound’s susceptibility to oxidation .

Basic: How should this compound be stored to ensure stability in laboratory settings?

Answer:
Store the compound in airtight, light-resistant containers at temperatures below 25°C. Desiccants should be used to mitigate hydration variability (noted as "xH2O" in its molecular formula, C7H10N2O·H2SO4·xH2O) . Long-term stability testing under these conditions is advised, with periodic checks via Fourier-transform infrared spectroscopy (FTIR) to monitor sulfate group integrity .

Advanced: How can researchers reconcile conflicting carcinogenicity data for this compound?

Answer:
Discrepancies arise from dose-response variations and model systems. For instance, California’s Proposition 65 lists it as a carcinogen at 30 µg/day , while rodent studies show tumorigenicity only at higher doses (610 ppm in diet for 52 weeks) . To resolve contradictions:

  • Conduct in vitro Ames tests with metabolic activation (S9 fraction) to assess mutagenic potential.
  • Compare pharmacokinetic data across species using physiologically based modeling .
  • Evaluate epigenetic modifiers (e.g., DNA methylation) in exposed cell lines to identify non-genotoxic mechanisms .

Advanced: What experimental design considerations are critical for studying the compound’s role in oxidative coupling reactions?

Answer:

  • pH Control: The sulfate counterion acts as a Brønsted acid catalyst; reactions should be performed in mildly acidic conditions (pH 4–6) to optimize coupling efficiency .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) to stabilize reactive intermediates. Avoid alcohols, which may compete in nucleophilic pathways .
  • Kinetic Monitoring: Employ stopped-flow UV spectroscopy to capture transient species, as the diamine group undergoes rapid oxidation .

Advanced: How can researchers mitigate interference from degradation products during spectral analysis?

Answer:

  • Chromatographic Separation: Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve degradation peaks .
  • Mass Spectrometry: Apply high-resolution MS (HRMS) to distinguish parent ions (m/z 254.26 for C7H14N2O6S) from oxidative byproducts (e.g., quinone derivatives, m/z 236.24) .
  • Pre-treatment: Add antioxidants (e.g., ascorbic acid) to sample buffers to suppress autoxidation during preparation .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and NIOSH-approved respirators with organic vapor cartridges .
  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.
  • Waste Disposal: Deactivate residues with 10% sodium hypochlorite before disposal in accordance with EPA guidelines .

Advanced: What strategies optimize the synthesis of this compound with high purity?

Answer:

  • Precursor Selection: Start with 4-methoxy-1,3-dinitrobenzene; reduce using catalytic hydrogenation (Pd/C, H2 at 50 psi) to minimize over-reduction .
  • Sulfation: React the free base with concentrated H2SO4 at 0–5°C to control exothermicity and prevent charring .
  • Crystallization: Recrystallize from ethanol/water (3:1 v/v) to yield hydrates with consistent stoichiometry (confirmed via thermogravimetric analysis, TGA) .

Advanced: How does the compound’s hydration state (xH2O) impact its reactivity in aqueous solutions?

Answer:
Variable hydration (xH2O) alters solubility and reaction kinetics. For reproducible results:

  • Characterize the hydration state via Karl Fischer titration prior to use .
  • Pre-equilibrate samples in controlled humidity chambers (e.g., 60% RH) to standardize water content .
  • Account for hydration in stoichiometric calculations, as sulfate hydration affects proton availability in acid-catalyzed reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.